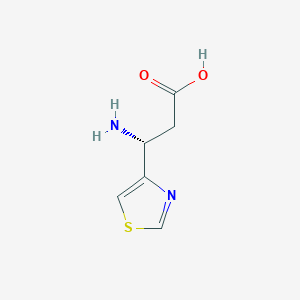

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10)/t4-/m1/s1 |

InChI Key |

KUFBSYVFRLJHQT-SCSAIBSYSA-N |

Isomeric SMILES |

C1=C(N=CS1)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=C(N=CS1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid typically involves the construction of the thiazole ring followed by the introduction of the amino acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by the incorporation of the amino acid side chain through amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted amino acid derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid

- Structural Difference : Enantiomer with (S)-configuration at the β-carbon.

- Impact: Stereochemical differences can lead to distinct binding affinities.

3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic Acid

- Structural Difference : Methyl substitution at the thiazole 4-position and thiazole 5-yl attachment (vs. 4-yl in the target compound).

- The shifted thiazole attachment alters electronic distribution, which could affect hydrogen-bonding capabilities .

Functional Group Variations

3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acid Amides

- Structural Difference : Incorporates a coumarin-thiazole-carbamoyl group instead of a simple thiazole.

- Impact : The extended π-system of coumarin enhances fluorescence properties, making these derivatives useful in bioimaging. However, the increased molecular weight (e.g., ~421.88 g/mol for analogs in ) reduces solubility compared to the simpler target compound .

3-(Thiazol-2-yl(p-tolyl)amino)propanoic Acid Derivatives

- Structural Difference: Thiazole 2-yl substitution with p-tolylamino groups.

- Impact : The bulky p-tolyl group introduces steric hindrance, which may reduce enzymatic degradation. These derivatives also exhibit broad IR absorption bands at 1726–1684 cm⁻¹ (C=O stretch) and 3445–3420 cm⁻¹ (O–H stretch), similar to the target compound’s spectral features .

Heterocycle Replacements

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic Acid

- Structural Difference : Replacement of thiazole with a 1,2,3-triazole ring.

- This compound has a molecular weight of 170.17 g/mol, slightly lower than the target compound’s estimated ~173.20 g/mol .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectral Data Comparison

Key Research Findings

- Synthetic Routes: The target compound’s synthesis may parallel methods in , where succinic anhydride acylation or Hantzsch reactions yield thiazole-propanoic acid derivatives. Route ii in offers higher yields (up to 85%) and purity for analogous structures .

- The (3R)-configuration may optimize binding to bacterial enzymes or neurotransmitter receptors .

- Solubility Challenges : Compounds with coumarin-thiazole hybrids () exhibit reduced aqueous solubility, suggesting that the simpler thiazol-4-yl structure of the target compound may offer better pharmacokinetics .

Biological Activity

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is an intriguing compound due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 172.21 g/mol

- Functional Groups : An amino group, a propanoic acid moiety, and a thiazole ring.

The presence of the thiazole ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate notable antimicrobial effects. For instance, derivatives of thiazole have been shown to possess activity against various pathogens, including bacteria and viruses. A study highlighted that certain thiazole derivatives exhibited significant inhibition of HSV-1 in vitro .

Neuroprotective Effects

The compound's potential neuroprotective properties are attributed to its ability to modulate neurotransmitter systems. Research suggests that thiazole derivatives can interact with receptors involved in neurotransmission, potentially offering therapeutic benefits for neurological disorders.

Anti-inflammatory Properties

Thiazole-containing compounds have also been reported to exhibit anti-inflammatory effects. For example, some derivatives were effective in suppressing TNF-alpha production in whole blood cultures, which is crucial for managing inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes related to inflammatory responses or microbial resistance .

Case Studies and Experimental Data

These studies underscore the compound's potential as a lead candidate for drug development targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.